molecular formula C9H18ClNO2 B6354225 Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride CAS No. 1219377-63-5

Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B6354225
CAS RN: 1219377-63-5
M. Wt: 207.70 g/mol
InChI Key: DZFNBGGWVZLTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride (4-EPCH) is an organic compound used for a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H17ClNO2 and a molecular weight of 218.7 g/mol. 4-EPCH is structurally related to pyrrolidinecarboxylate and is a derivative of pyrrolidine. 4-EPCH has been studied extensively in recent years due to its potential applications in pharmaceuticals, materials science, and biochemistry.

Scientific Research Applications

Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of scientific research applications. It has been used to study the structure and reactivity of organic molecules, as well as the binding of drugs to their targets. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has also been used to investigate the enzyme-catalyzed reactions of organic substrates, as well as to study the mechanism of action of drugs. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been used in the synthesis of other organic compounds and in the preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is not well understood. However, it is believed that the compound binds to specific proteins in the body, which in turn modulate the activity of certain enzymes and other proteins. This binding is thought to be reversible and non-covalent, meaning that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride does not permanently alter the structure of the proteins it binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride are largely unknown. However, it has been shown to interact with certain proteins and enzymes in the body, suggesting that it may have some effects on biochemical and physiological processes. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. This suggests that Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride may have some effects on the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments include its high purity, low cost, and the fact that it can be synthesized in a single step. Additionally, Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research, making it a versatile compound for laboratory experiments. The main limitation of using Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in laboratory experiments is its potential toxicity. Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride is classified as a hazardous material and should be handled with caution.

Future Directions

The future directions of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and materials science. Additionally, researchers are exploring the use of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride in the synthesis of other organic compounds and in the preparation of pharmaceuticals. Finally, further research is needed to investigate the potential toxicity of Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride and to develop methods to reduce its toxicity.

Synthesis Methods

Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride can be synthesized through a variety of methods. The most common method involves the reaction of ethyl pyrrolidinecarboxylate with aqueous hydrochloric acid. This reaction produces the desired product in high yields and can be carried out in a single step. Other methods include the reaction of ethyl pyrrolidinecarboxylate with anhydrous hydrochloric acid, the reaction of ethyl pyrrolidinecarboxylate with sodium hydroxide, and the reaction of ethyl pyrrolidinecarboxylate with hydrogen chloride gas.

properties

IUPAC Name

ethyl 4-ethylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-5-8(10-6-7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFNBGGWVZLTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(NC1)C(=O)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethyl-2-pyrrolidinecarboxylate hydrochloride

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